molecular formula C16H20BrF3N2O5S B1408891 Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 1704069-30-6

Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B1408891
CAS No.: 1704069-30-6
M. Wt: 489.3 g/mol
InChI Key: HMCREZVIHDZJJK-UHFFFAOYSA-N
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Description

Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl carbamate group and a sulfonyl group attached to a brominated and trifluoromethoxylated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the piperazine is reacted with a sulfonyl chloride derivative of the desired phenyl group.

    Bromination and Trifluoromethoxylation: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) and then trifluoromethoxylated using appropriate reagents such as trifluoromethoxy iodide.

    Carbamate Formation: The final step involves the protection of the piperazine nitrogen with a tert-butyl carbamate group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of greener chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although it is generally stable under mild conditions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under polar aprotic solvents.

    Oxidation: Mild oxidizing agents such as hydrogen peroxide can be used for specific transformations.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed for hydrolysis reactions.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted phenyl derivatives can be obtained.

    Hydrolysis Products: The primary amine derivative is a common product from carbamate hydrolysis.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further derivatization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound is investigated for its potential as a pharmacophore in drug design. The piperazine ring is a common motif in many bioactive molecules, and the presence of the sulfonyl and trifluoromethoxy groups can enhance binding affinity and selectivity towards biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can act as a hydrogen bond acceptor, while the trifluoromethoxy group can enhance lipophilicity, improving membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-((5-bromo-2-fluorophenyl)sulfonyl)piperazine-1-carboxylate
  • Tert-butyl 4-((5-bromopyrimidin-2-yl)piperazine-1-carboxylate)

Uniqueness

The presence of the trifluoromethoxy group in tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate distinguishes it from similar compounds. This group can significantly alter the compound’s electronic properties and biological activity, making it a unique candidate for specific applications in drug design and material science.

By understanding the synthesis, reactions, and applications of this compound, researchers can better harness its potential in various scientific and industrial fields.

Properties

IUPAC Name

tert-butyl 4-[5-bromo-2-(trifluoromethoxy)phenyl]sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrF3N2O5S/c1-15(2,3)27-14(23)21-6-8-22(9-7-21)28(24,25)13-10-11(17)4-5-12(13)26-16(18,19)20/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCREZVIHDZJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrF3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501112015
Record name 1-Piperazinecarboxylic acid, 4-[[5-bromo-2-(trifluoromethoxy)phenyl]sulfonyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704069-30-6
Record name 1-Piperazinecarboxylic acid, 4-[[5-bromo-2-(trifluoromethoxy)phenyl]sulfonyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[[5-bromo-2-(trifluoromethoxy)phenyl]sulfonyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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